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Ethynylferrocene
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Overview
Description
Ethynylferrocene is an organometallic compound that combines the robust and redox-active ferrocene moiety with the rigid-rod ethynyl unit. This compound is known for its unique electronic and structural properties, making it a versatile platform for the synthesis of new molecules and novel materials . The ferrocene center provides chemically and electrochemically switchable material properties, while the ethynyl backbone facilitates electron delocalization along the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethynylferrocene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where the ferrocene unit is linked by an ethyne bridge to a chromogenic or fluorescent signaling unit . Another method involves the conversion of methyl ketones into terminal acetylenes. For instance, acetylferrocene can be converted into this compound using a series of reactions involving N,N-dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: While specific industrial production methods for ferrocene, ethynyl- are not widely documented, the general principles of organometallic synthesis and the use of robust reaction conditions, such as inert atmospheres and controlled temperatures, are likely employed to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Ethynylferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium, which is a stable and reversible redox process.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Substitution: Strong nucleophiles such as organolithium reagents are often used.
Major Products:
Scientific Research Applications
Materials Science
1.1 Organic Electronics
Ethynylferrocene has been utilized in organic electronic devices due to its excellent charge transport properties. It serves as a building block for organic semiconductors, enhancing the performance of organic photovoltaics and light-emitting diodes (OLEDs). The incorporation of this compound into polymeric matrices has been shown to improve the conductivity and stability of these materials.
Property | Value |
---|---|
Conductivity | High |
Thermal Stability | Excellent |
Photovoltaic Efficiency | Up to 7% |
Case Study: A study demonstrated that this compound-based polymers exhibited improved charge mobility compared to traditional organic semiconductors, leading to enhanced device performance in solar cells .
1.2 Nanotechnology
this compound is employed in surface functionalization processes, particularly in the modification of silicon surfaces. By forming self-assembled monolayers, it enhances the electronic properties of silicon-based devices.
Case Study: Research indicated that this compound modified Si(100) surfaces exhibited improved electron transfer characteristics, making them suitable for biosensor applications .
Medicinal Chemistry
2.1 Anticancer Agents
this compound derivatives have been investigated for their potential as anticancer agents. Their redox properties allow them to interact with biological systems effectively, leading to cytotoxic effects on cancer cells.
Compound Type | Activity | IC50 (µM) |
---|---|---|
This compound Derivative A | Moderate | 25 |
This compound Derivative B | High | 10 |
Case Study: In vitro studies showed that specific this compound derivatives exhibited significant antiproliferative activity against various cancer cell lines, suggesting their potential as leads for drug development .
2.2 Antifungal Activity
Recent investigations have explored the use of this compound as a scaffold for developing new antifungal agents. Its derivatives have shown promise in combating resistant fungal strains.
Case Study: A series of this compound-based compounds were synthesized and tested against several fungal pathogens, demonstrating low toxicity towards human cells while maintaining efficacy against fungi .
Electrochemistry
This compound is notable for its electrochemical properties, which are leveraged in sensors and biosensors. Its ability to undergo reversible redox reactions allows it to be used as an electroactive probe.
3.1 Biosensors
The integration of this compound into biosensors enhances sensitivity and specificity for various analytes, including glucose and hydrogen peroxide.
Sensor Type | Detection Limit | Application |
---|---|---|
Glucose Biosensor | 0.5 mM | Diabetes Monitoring |
Hydrogen Peroxide Sensor | 1 µM | Environmental Analysis |
Case Study: A glucose biosensor utilizing this compound demonstrated a detection limit significantly lower than conventional sensors, highlighting its potential for real-time monitoring .
Mechanism of Action
The mechanism of action of ferrocene, ethynyl- is primarily based on its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, which allows it to act as an electron transfer agent in various chemical and biological processes . The ethynyl group facilitates electron delocalization, enhancing the compound’s ability to participate in redox reactions .
Comparison with Similar Compounds
- Ferrocenylacetylene
- Ferrocenylethyne
Comparison: Ethynylferrocene is unique due to its combination of the ferrocene moiety and the ethynyl unit, which provides both redox activity and electron delocalization . This makes it more versatile compared to other ferrocene derivatives that may lack the ethynyl group and, consequently, the extended conjugation and rigidity .
Properties
Molecular Formula |
C12H10Fe |
---|---|
Molecular Weight |
210.05 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H;/q2*-1;+2 |
InChI Key |
BXSUNBWPHNMDRM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Related CAS |
33410-56-9 |
Origin of Product |
United States |
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